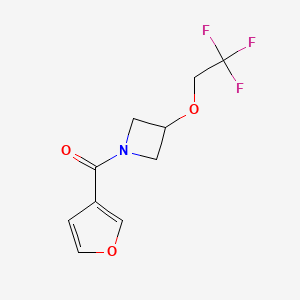

Furan-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Furan-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is an organic compound containing a furan ring, an azetidine ring, and a trifluoroethoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom . The trifluoroethoxy group contains a chain of two carbon atoms and three fluorine atoms attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the furan and azetidine rings likely connected by a carbon atom. The trifluoroethoxy group would be attached to the azetidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the trifluoroethoxy group could make the compound more hydrophobic .Scientific Research Applications

Synthesis and Chemical Properties

Furan-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and its derivatives have been explored in various synthetic applications. For instance, derivatives of furan-2-yl(phenyl)methanol undergo aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process is catalyzed by phosphomolybdic acid and results in good yields and high selectivity in short reaction times (B. Reddy et al., 2012). Similarly, the aza-Piancatelli rearrangement has been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (B. Reddy et al., 2012).

Biological Activities and Applications

A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, with structure-activity relationships being investigated (Feilang Zheng et al., 2011). Furthermore, furan-2-yl(phenyl)methanones have been synthesized and tested for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, indicating potential therapeutic applications (Li Qing-shan, 2011).

Polymer and Material Science

In the field of polymer and material science, furanic compounds, including derivatives of furan-2-yl(phenyl)methanone, have been utilized for the synthesis of specialty chemicals and polymers. These compounds are chemically obtainable through various synthetic routes and are used to develop biobased materials with high performance properties (LaShonda T. Cureton & J. Scala, 2013).

Photochemistry

In photochemistry, the reaction of furan derivatives with other compounds has been studied for the synthesis of novel heterocyclic compounds. For example, the photochemical reaction of 1,3,4-oxadiazoles with furan has led to the formation of diverse cycloadducts and other derivatives (O. Tsuge et al., 1973).

Enzymatic Reactions

Furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), have been synthesized via enzymatic oxidation processes. These reactions involve multiple oxidation steps and are critical in the conversion of biobased materials into useful chemicals (W. Dijkman et al., 2014).

Future Directions

properties

IUPAC Name |

furan-3-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-17-8-3-14(4-8)9(15)7-1-2-16-5-7/h1-2,5,8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIWOWPIFMXYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2832114.png)

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2832116.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2832125.png)

![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)